Pirarubicin hydrochloride

Overview

Description

Tetrahydropyranyl hydrochloride is a chemical compound widely recognized for its utility in organic synthesis. It is often used as a protecting group for alcohols, providing stability during various chemical reactions. The compound is known for its low cost, ease of introduction, and general stability to most non-acidic reagents .

Mechanism of Action

Target of Action

Pirarubicin hydrochloride, an anthracycline drug, primarily targets DNA and topoisomerase II . It intercalates into DNA and interacts with topoisomerase II, a crucial enzyme involved in DNA replication and repair .

Mode of Action

This compound works by intercalating into DNA and interacting with topoisomerase II . This interaction inhibits the process of DNA replication and repair, as well as RNA and protein synthesis . The inhibition of these processes disrupts the normal functioning of the cell, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway . By interacting with topoisomerase II, this compound inhibits the unwinding of DNA, a crucial step in DNA replication . This disruption leads to the inhibition of DNA synthesis and subsequently, cell division . Additionally, this compound also affects the Phlpp1/AKT/Bcl-2 signaling pathway , which plays a role in cell survival and apoptosis .

Pharmacokinetics

This compound is administered intravenously . The compound follows a two-compartment model with successive half-lives of 22.0 min and 12.7 h . The total plasma clearance of the drug is 90 l/h/m^2 and the total volume of distribution is 1380 l/m^2 .

Result of Action

The result of this compound’s action is the inhibition of cell division and the induction of cell death . By inhibiting DNA replication and repair, and RNA and protein synthesis, this compound disrupts the normal functioning of the cell, leading to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solutions can affect its bioavailability . The new formulation of this compound that dissolves readily in saline was developed in response to this issue . Additionally, the presence of other drugs can also influence the action of this compound, as it can interact with other drugs and potentially increase the risk or severity of adverse effects .

Biochemical Analysis

Biochemical Properties

Pirarubicin hydrochloride plays a significant role in biochemical reactions by intercalating into DNA and interacting with topoisomerase II. This interaction inhibits the enzyme’s ability to manage DNA supercoiling and untangling, which is crucial for DNA replication and transcription . The compound also interacts with other biomolecules, such as RNA and proteins, inhibiting their synthesis and leading to cell death. These interactions are vital for its antineoplastic activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by intercalating into DNA, which disrupts cell signaling pathways, gene expression, and cellular metabolism . This disruption leads to apoptosis or programmed cell death, which is beneficial in targeting cancer cells. The compound’s ability to inhibit topoisomerase II also plays a crucial role in its cytotoxic effects on cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its intercalation into DNA and interaction with topoisomerase II . By stabilizing the DNA-topoisomerase II complex, it prevents the religation of DNA strands, leading to DNA breaks and cell death. This mechanism is similar to that of doxorubicin but with reduced cardiotoxicity. Additionally, this compound can induce oxidative stress, further contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that it can cause sustained DNA damage and apoptosis in cancer cells, leading to prolonged antineoplastic effects. Its stability and degradation need to be carefully monitored to ensure consistent results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, it shows significant antitumor activity with manageable side effects . At high doses, it can cause toxic effects, including myelosuppression and cardiotoxicity, although less severe than doxorubicin . Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally increase its efficacy but rather its toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver, similar to other anthracyclines . It undergoes reduction and hydrolysis, leading to the formation of active and inactive metabolites. These metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism affects its pharmacokinetics and overall efficacy in cancer treatment.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via passive diffusion and active transport involving nucleoside transporters . Once inside the cell, it accumulates in the nucleus, where it exerts its cytotoxic effects by intercalating into DNA. Its distribution is influenced by factors such as tissue perfusion and binding to plasma proteins.

Subcellular Localization

This compound primarily localizes in the nucleus due to its DNA intercalating properties . This subcellular localization is crucial for its activity, as it allows the compound to directly interact with DNA and topoisomerase II. Additionally, it may undergo post-translational modifications that enhance its targeting to the nucleus, ensuring its efficacy in disrupting cellular processes and inducing apoptosis.

Preparation Methods

Tetrahydropyranyl hydrochloride is typically synthesized through the reaction of dihydropyran with hydrochloric acid. This reaction forms tetrahydropyranyl chloride, which can then be converted to tetrahydropyranyl hydrochloride. The process is usually carried out under acidic conditions . Industrial production methods often involve the use of silica-supported perchloric acid under solvent-free conditions, which provides a simple and convenient synthetic protocol .

Chemical Reactions Analysis

Tetrahydropyranyl hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate and osmium tetroxide.

Reduction: Reduction reactions can be carried out using hydrogen gas with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride and sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium and Grignard reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Tetrahydropyranyl hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tetrahydropyranyl hydrochloride is often compared with other protecting groups such as methoxymethyl (MOM) and tert-butyldimethylsilyl (T

Biological Activity

Pirarubicin hydrochloride, also known as THP (7-[(2 R,4 S,5 S,6 S)-4-amino-6-methyl-5-[(2 R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7 H-tetracene-5,12-dione), is an anthracycline antibiotic used primarily in cancer treatment. It exhibits significant biological activity through its mechanisms of action, including DNA intercalation and inhibition of topoisomerase II. This article explores the detailed biological activity of this compound, supported by data tables and case studies.

Pirarubicin acts mainly through the following mechanisms:

- DNA Intercalation : Pirarubicin intercalates between DNA base pairs, disrupting the structure and function of DNA.

- Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells .

Comparative Biological Activity

Pirarubicin is noted for its reduced cardiotoxicity compared to doxorubicin, making it a preferred choice in certain clinical scenarios. Below is a comparison of their biological activities:

| Feature | Pirarubicin | Doxorubicin |

|---|---|---|

| Cardiotoxicity | Lower | Higher |

| Resistance to Doxorubicin | Effective against some resistant cell lines | Limited effectiveness |

| Mechanism | DNA intercalation & Topo II inhibition | DNA intercalation & Topo II inhibition |

| Clinical Use | Various cancers | Various cancers |

Case Study 1: Efficacy in Ovarian Cancer

A study investigated the efficacy of pirarubicin in patients with ovarian cancer. The results indicated that pirarubicin exhibited significant antitumor activity when combined with other chemotherapeutic agents. The study reported a response rate of approximately 60% in patients treated with pirarubicin-based regimens .

Case Study 2: Anaphylactic Reactions

Another report documented anaphylactic shock induced by intravesical instillation of this compound. This case highlighted the importance of monitoring for adverse reactions during administration, particularly in patients with previous sensitivities to anthracyclines .

In Vitro Studies

In vitro studies have shown that pirarubicin demonstrates cytotoxic effects on various cancer cell lines, including:

- HeLa (cervical cancer)

- B16-F10 (melanoma)

- HCT116 (colon cancer)

- U87-MG (glioblastoma)

Table 1 summarizes the cytotoxicity data across different cell lines:

| Cell Line | IC50 (µM) | Cytotoxicity Observations |

|---|---|---|

| HeLa | 0.5 | Significant growth inhibition at 24 hours |

| B16-F10 | 0.8 | Dose-dependent cytotoxicity observed |

| HCT116 | 1.0 | Comparable effects to doxorubicin |

| U87-MG | 0.6 | Effective against resistant variants |

Properties

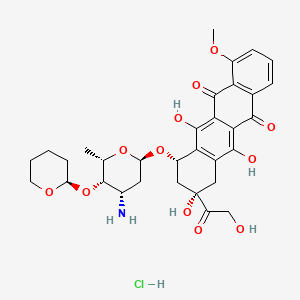

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO12.ClH/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38;/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3;1H/t14-,17-,19-,21+,22-,31+,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHYPKKFSHAVOE-YZIXBPQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38ClNO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95343-20-7 | |

| Record name | 5,12-Naphthacenedione, 10-[[3-amino-2,3,6-trideoxy-4-O-(tetrahydro-2H-pyran-2-yl)-α-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, hydrochloride (1:1), [8S-[8α,10α(S*)]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95343-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theprubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095343207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIRARUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7V83174BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pirarubicin hydrochloride exerts its antineoplastic activity through multiple mechanisms. Primarily, it intercalates into DNA, disrupting DNA replication and repair processes []. Additionally, it interacts with topoisomerase II, further hindering DNA synthesis []. This interference with crucial cellular processes ultimately leads to cell death, particularly in rapidly dividing cancer cells.

A: While research confirms this compound interacts with topoisomerase II [], the specifics of this interaction and how it might differ from other anthracyclines require further investigation. Comparative studies analyzing the binding affinities and mechanisms of this compound and related anthracyclines to topoisomerase II are needed to elucidate these differences.

ANone: The specific molecular formula and weight of this compound were not provided in the provided research abstracts. To obtain this information, refer to the drug's datasheet or a chemical database like PubChem or ChemSpider.

ANone: The provided research abstracts do not include specific spectroscopic data for this compound. For detailed spectroscopic information, consult the drug's certificate of analysis, published literature, or contact the manufacturer.

A: Yes, studies demonstrate that this compound and insulin are compatible in a 5% glucose solution for up to 24 hours []. This finding is significant for clinical settings, allowing for co-administration of these drugs without compromising stability or efficacy within the specified timeframe.

A: Research indicates that while this compound shows no significant changes in appearance when mixed with sterile water or 5% glucose solution for 10 hours, the content undergoes changes to varying degrees []. Therefore, it is recommended to use the mixture immediately after preparation for optimal efficacy.

ANone: this compound is not typically recognized for its catalytic properties. As an anthracycline antineoplastic agent, its primary function revolves around its interaction with DNA and topoisomerase II, rather than catalyzing chemical reactions.

ANone: The provided research abstracts do not delve into specific SAR studies for this compound. Exploring how modifications to its anthracycline structure impact its interaction with DNA, topoisomerase II, pharmacokinetic properties, and toxicity profiles would be valuable areas of research.

A: One study investigated the use of polyanhydride as a carrier for this compound to create a sustained-release implant for potential application in bladder cancer treatment []. The research demonstrated promising results, highlighting the potential of this formulation for localized and sustained drug delivery within the bladder.

ANone: The provided research abstracts do not present a comprehensive overview of the ADME profile of this compound. Further research focusing on these aspects is crucial for understanding its pharmacokinetic behavior and optimizing its clinical use.

A: Several studies highlighted the efficacy of this compound in various cancer types, both in vitro and in vivo. For instance, it demonstrated efficacy against human cervical squamous cell carcinoma cells in vitro [] and showed promising results in treating neuroblastoma in a pediatric patient []. These findings support the potential of this compound as an anticancer agent.

A: Yes, several studies have investigated the use of this compound in treating superficial bladder cancer after transurethral resection (TURBT) [, , , , , ]. Results indicate its potential as an intravesical chemotherapy agent, showing effectiveness in reducing recurrence rates compared to control groups or alternative treatments.

A: Yes, clinical studies have explored the efficacy of this compound in combination therapies for various cancers. One study investigated its use with lobaplatin in transcatheter arterial chemoembolization (TACE) for primary hepatic carcinoma, demonstrating promising results in terms of survival time and therapeutic response []. Another study evaluated the combination of this compound with other chemotherapy agents and anti-PD-1 antibody for unresectable hepatocellular carcinoma (uHCC) [].

A: Studies have compared the efficacy of this compound-containing regimens in neoadjuvant settings for locally advanced breast cancer. Notably, a study comparing docetaxel plus this compound and cyclophosphamide to a paclitaxel-containing regimen showed that the docetaxel combination offered better outcomes, including higher clinical and pathological complete remission rates []. This finding suggests potential advantages of specific this compound-containing regimens in this setting.

ANone: While the provided abstracts mention the use of this compound in clinical settings, detailed safety and toxicity profiles are not extensively discussed. It is crucial to consult the drug's prescribing information and relevant literature for comprehensive information on potential adverse effects and safety considerations.

A: Although the research abstracts do not provide an exhaustive list, they do highlight some common side effects. One study reported a higher incidence of grade III-IV blood system toxic reaction, liver dysfunction, and edema in patients receiving a docetaxel, this compound, and cyclophosphamide regimen compared to a paclitaxel-containing regimen []. Another study noted that this compound, when used in a specific combination therapy for uHCC, resulted in elevated alanine aminotransferase, alkaline phosphatase, decreased platelet count, and increased blood bilirubin [].

A: Yes, a case report documented a patient experiencing anaphylactic shock after the fifth intravesical administration of this compound []. This highlights the potential for severe hypersensitivity reactions, emphasizing the importance of careful monitoring and management of patients receiving this drug.

A: One research abstract highlighted the development of polyanhydride-Pirarubicin hydrochloride sustained-release implants for potential application in bladder cancer treatment []. This approach represents a targeted drug delivery strategy, aiming to locally concentrate the drug within the bladder and potentially improve efficacy while minimizing systemic exposure.

A: One research abstract mentioned the use of high-performance liquid chromatography (HPLC) to determine this compound concentrations in biological samples []. This technique allows for accurate and sensitive quantification of the drug, enabling researchers to assess its pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.